Orphenadrine-d3 hydrochloride is synthesized through chemical processes involving deuterated precursors. The compound is commercially available from various suppliers and is utilized in both clinical and research settings.
The synthesis of orphenadrine-d3 hydrochloride typically involves the modification of the parent compound, orphenadrine, using deuterated reagents. Various synthetic routes can be employed, including:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields of the desired deuterated product while minimizing side reactions. Analytical techniques such as nuclear magnetic resonance spectroscopy are often employed to confirm the incorporation of deuterium.
The molecular formula for orphenadrine-d3 hydrochloride is , with a molecular weight of approximately 308.86 g/mol. The structure consists of a diphenyl ether moiety linked to a nitrogen-containing chain.
Orphenadrine-d3 hydrochloride can participate in various chemical reactions typical of anticholinergic compounds, including:
Reactions involving orphenadrine-d3 hydrochloride are often analyzed using high-performance liquid chromatography and mass spectrometry to assess purity and identify reaction products.
Orphenadrine-d3 hydrochloride acts primarily as an anticholinergic agent by blocking the action of acetylcholine at muscarinic receptors in the central nervous system. This leads to muscle relaxation and reduced muscle spasms.
Orphenadrine-d3 hydrochloride is primarily used in pharmacological research to study drug metabolism and pharmacokinetics due to its isotopic labeling. It is also employed in clinical settings for its muscle relaxant properties, particularly in managing acute musculoskeletal pain.
The compound’s molecular formula is C18H21D3ClNO (HCl salt), with a molecular weight of 308.86 g/mol [1] [4]. The free base form (C18H20D3NO) has a molecular weight of 272.41 g/mol [6] [10]. Key spectral signatures include:
Solubility profiles show high solubility in dimethyl sulfoxide (DMSO; >50 mg/mL) and ethanol (>10 mg/mL), but limited aqueous solubility (0.1–1 mg/mL in saline). Formulation strategies include solubilization in 0.5% carboxymethylcellulose for in vivo studies [4] [10]. Solid-state characterization confirms crystallinity via X-ray diffraction, with a melting point of 152–154°C, similar to unlabeled orphenadrine HCl [5] [8].
Table 2: Summary of Physicochemical Properties
Property | Value | Experimental Conditions |
---|---|---|
Molecular Formula | C18H21D3ClNO (salt) | Confirmed by elemental analysis |
Molecular Weight | 308.86 g/mol | HRMS [M+H]+ |
LogP | 4.464 | Shake-flask method (octanol/water) |
UV λmax | 257 nm (ε = 1.8 × 104 M−1cm−1) | Methanol solvent |
Solubility | >50 mg/mL in DMSO; <1 mg/mL in H2O | 25°C, validated by HPLC |
Deuteration induces minimal structural alterations but significantly impacts physicochemical and biochemical behavior:
Table 3: Comparative Properties of Deuterated vs. Non-deuterated Orphenadrine HCl
Property | Orphenadrine-d3 HCl | Orphenadrine HCl |
---|---|---|
CAS Number | 1309283-23-5 | 341-69-5 |
Molecular Weight | 308.86 g/mol | 305.84 g/mol |
Key MS Ion | [M+H]+ m/z 308.86 | [M+H]+ m/z 305.84 |
Metabolic Half-life | 15.2 h (human liver microsomes) | 5.1 h (human liver microsomes) |
NMR N-methyl Signal | Absent (replaced by C-D) | Singlet at δ 2.25 ppm |
Primary Use | Internal standard; metabolic tracer | Therapeutic agent; reference standard |
Comprehensive Compound Listing
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: